(4R,5R)-4-[(tert-Butoxycarbonyl)amino]-5-methylheptanoic acid
Overview
Description
(4R,5R)-4-[(tert-Butoxycarbonyl)amino]-5-methylheptanoic acid is a compound that features a tert-butoxycarbonyl (Boc) protecting group attached to an amino acid derivative. This compound is often used in organic synthesis, particularly in the preparation of peptides and other complex molecules. The Boc group is a common protecting group for amines, providing stability during various chemical reactions and allowing for selective deprotection under mild conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4R,5R)-4-[(tert-Butoxycarbonyl)amino]-5-methylheptanoic acid typically involves the protection of the amino group with a Boc group. This can be achieved using di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The resulting Boc-protected amino acid can then be purified by standard techniques such as recrystallization or chromatography .
Industrial Production Methods
Industrial production of Boc-protected amino acids often employs similar synthetic routes but on a larger scale. Flow microreactor systems have been developed to enhance the efficiency and sustainability of the process. These systems allow for continuous production, reducing waste and improving reaction control .
Chemical Reactions Analysis
Types of Reactions
(4R,5R)-4-[(tert-Butoxycarbonyl)amino]-5-methylheptanoic acid can undergo various chemical reactions, including:
Deprotection: The Boc group can be removed under acidic conditions using reagents such as trifluoroacetic acid (TFA) or hydrochloric acid.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming new amide or peptide bonds.
Oxidation and Reduction: While the compound itself is not typically involved in oxidation or reduction reactions, the Boc group can influence the reactivity of neighboring functional groups.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) in dichloromethane is commonly used for Boc deprotection.
Substitution: Coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are used for forming amide bonds.
Major Products
The major products formed from these reactions include deprotected amino acids, peptides, and other derivatives depending on the specific reaction conditions and reagents used .
Scientific Research Applications
(4R,5R)-4-[(tert-Butoxycarbonyl)amino]-5-methylheptanoic acid is widely used in scientific research, particularly in the fields of:
Chemistry: As a building block in the synthesis of peptides and other complex molecules.
Biology: In the study of enzyme-substrate interactions and protein synthesis.
Medicine: As a precursor in the development of pharmaceuticals and therapeutic peptides.
Industry: In the production of fine chemicals and as an intermediate in various synthetic processes.
Mechanism of Action
The mechanism of action of (4R,5R)-4-[(tert-Butoxycarbonyl)amino]-5-methylheptanoic acid primarily involves its role as a protected amino acid. The Boc group provides stability to the amino group, preventing unwanted side reactions during synthesis. Upon deprotection, the free amino group can participate in various biochemical processes, including peptide bond formation and enzyme interactions .
Comparison with Similar Compounds
Similar Compounds
(4R,5R)-4-Amino-5-methylheptanoic acid: Lacks the Boc protecting group, making it more reactive but less stable during synthesis.
(4R,5R)-4-[(tert-Butoxycarbonyl)amino]-5-methylhexanoic acid: Similar structure but with a different carbon chain length, affecting its reactivity and applications.
Uniqueness
The presence of the Boc group in (4R,5R)-4-[(tert-Butoxycarbonyl)amino]-5-methylheptanoic acid provides a unique combination of stability and reactivity, making it a valuable intermediate in organic synthesis. Its ability to undergo selective deprotection under mild conditions sets it apart from other similar compounds .
Properties
IUPAC Name |
(4R,5R)-5-methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]heptanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25NO4/c1-6-9(2)10(7-8-11(15)16)14-12(17)18-13(3,4)5/h9-10H,6-8H2,1-5H3,(H,14,17)(H,15,16)/t9-,10-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHJOCXORPOFIQH-NXEZZACHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(CCC(=O)O)NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H](C)[C@@H](CCC(=O)O)NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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